molecular formula C20H15N3O B12368949 Tubulin inhibitor 41

Tubulin inhibitor 41

Cat. No.: B12368949
M. Wt: 313.4 g/mol
InChI Key: UCKRTNLJGZCCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 41 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common steps include:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 41 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and pharmacokinetic properties .

Scientific Research Applications

Tubulin Inhibitor 41 has a wide range of applications in scientific research, including:

Mechanism of Action

Tubulin Inhibitor 41 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, leading to the destabilization of the microtubule network. As a result, cell division is inhibited, and apoptosis is induced in cancer cells. The compound also affects other cellular processes such as intracellular transport and signal transduction .

Comparison with Similar Compounds

Uniqueness: Tubulin Inhibitor 41 is unique due to its specific binding affinity and the resulting effects on microtubule dynamics. Unlike other tubulin inhibitors, it may offer distinct advantages in terms of potency, selectivity, and reduced toxicity .

Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

2-amino-9-methyl-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile

InChI

InChI=1S/C20H15N3O/c1-12-7-8-14-9-10-15-17(13-5-3-2-4-6-13)16(11-21)20(22)24-19(15)18(14)23-12/h2-10,17H,22H2,1H3

InChI Key

UCKRTNLJGZCCDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4)C#N)N

Origin of Product

United States

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